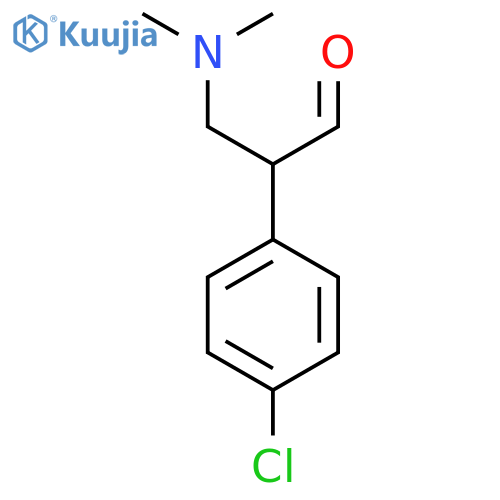

Cas no 2368871-31-0 (2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde)

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde 化学的及び物理的性質

名前と識別子

-

- Benzeneacetaldehyde, 4-chloro-α-[(dimethylamino)methyl]-

- 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde

- 2-(4-chlorophenyl)-3-(dimethylamino)propanal

-

- MDL: MFCD31714300

- インチ: 1S/C11H14ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-6,8,10H,7H2,1-2H3

- InChIKey: WVMIJZUZHWYOGP-UHFFFAOYSA-N

- SMILES: ClC1C=CC(=CC=1)C(C=O)CN(C)C

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 176

- XLogP3: 2

- トポロジー分子極性表面積: 20.3

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB532804-1 g |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde |

2368871-31-0 | 1g |

€651.60 | 2023-03-19 | ||

| Key Organics Ltd | AS-6524-5MG |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde |

2368871-31-0 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| abcr | AB532804-5g |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde; . |

2368871-31-0 | 5g |

€1846.50 | 2024-08-02 | ||

| Key Organics Ltd | AS-6524-1MG |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde |

2368871-31-0 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| abcr | AB532804-1g |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde; . |

2368871-31-0 | 1g |

€651.60 | 2024-08-02 | ||

| Key Organics Ltd | AS-6524-10MG |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde |

2368871-31-0 | >95% | 10mg |

£63.00 | 2025-02-09 | |

| Key Organics Ltd | AS-6524-1G |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde |

2368871-31-0 | >95% | 1g |

£443.00 | 2025-02-09 |

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde 関連文献

-

V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209

-

2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehydeに関する追加情報

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde: A Comprehensive Overview

The compound with CAS No. 2368871-31-0, commonly referred to as 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various industries. Recent studies have highlighted its role in drug design, material science, and biochemistry, making it a subject of interest for researchers worldwide.

Chemical Structure and Properties

The molecular structure of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde consists of a propionaldehyde backbone with a 4-chlorophenyl group attached at the second carbon and a dimethylamino group at the third carbon. This arrangement imparts the molecule with both aldehyde reactivity and amine functionality, making it versatile for various chemical reactions. The presence of the chlorophenyl group introduces electronic effects that influence the molecule's reactivity and stability. Recent computational studies have demonstrated that this compound exhibits unique electronic properties, which could be exploited in advanced materials.

Synthesis and Characterization

The synthesis of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde typically involves multi-step organic reactions, including nucleophilic substitution and aldehyde formation. Researchers have optimized synthetic routes to enhance yield and purity, leveraging modern catalytic techniques. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry have been employed to confirm the molecular structure. Recent advancements in analytical techniques have provided deeper insights into the stereochemical properties of this compound.

Applications in Drug Design

2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde has shown promise in drug design due to its ability to act as a bioisostere in medicinal chemistry. Its structural features allow for interactions with various biological targets, including enzymes and receptors. Recent studies have explored its potential as a lead compound for developing treatments against neurodegenerative diseases and cancer. The dimethylamino group contributes to lipophilicity, enhancing drug delivery across biological barriers.

Environmental Impact and Safety

Evaluating the environmental impact of 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde is crucial for its sustainable use. Research indicates that this compound undergoes biodegradation under specific conditions, reducing its persistence in the environment. Safety assessments have shown that it exhibits low toxicity when handled appropriately, aligning with regulatory standards for chemical safety.

Future Prospects

The future of CAS No. 2368871-31-0, or 2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde, looks promising as ongoing research continues to uncover its potential applications. Collaborative efforts between academia and industry are expected to drive innovation in its synthesis, characterization, and application. As technology advances, this compound may find new roles in emerging fields such as green chemistry and nanotechnology.

2368871-31-0 (2-(4-Chloro-phenyl)-3-dimethylamino-propionaldehyde) Related Products

- 2228597-68-8(4-(5-Methoxy-2-nitrophenyl)pyrrolidin-2-one)

- 1805750-82-6(Ethyl 3-(3-bromopropyl)-4-(methylthio)benzoate)

- 1331269-74-9(2-(4-chlorophenyl)-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}ethan-1-one)

- 126-84-1(2,2-Diethoxypropane)

- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)

- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)

- 2034537-56-7(5-methyl-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide)

- 1472038-60-0(8-chloro-6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one)

- 776280-24-1(3-(6-bromopyridin-2-yl)propan-1-amine)

- 2138518-05-3(1H-1,2,3-Triazole-4-carboxylic acid, 5-(1,3,4-thiadiazol-2-yl)-, ethyl ester)